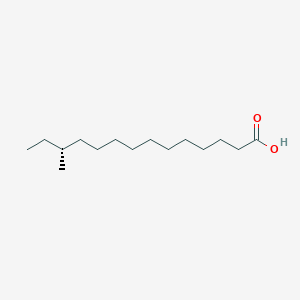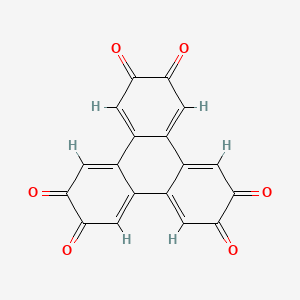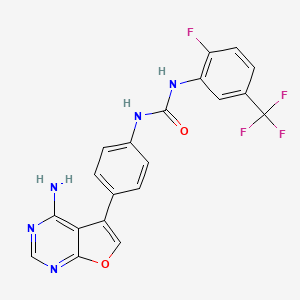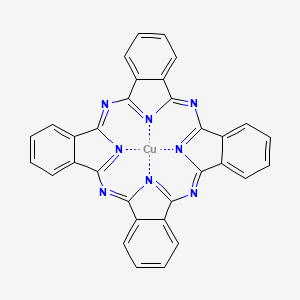![molecular formula C24H18FN5O5S2 B11928871 4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)
4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LUF7746 is a novel chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a derivative of capadenoson, designed to act as a covalent partial agonist for the human adenosine A1 receptor. This compound is characterized by its electrophilic fluorosulfonyl moiety, which allows it to bind irreversibly to its target receptor .
Méthodes De Préparation
The synthesis of LUF7746 involves several steps, starting with the preparation of the capadenoson derivative. The key synthetic route includes the introduction of an electrophilic fluorosulfonyl group to the capadenoson structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods for LUF7746 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Analyse Des Réactions Chimiques
LUF7746 undergoes various chemical reactions, primarily involving its electrophilic fluorosulfonyl moiety. The compound can participate in substitution reactions, where the fluorosulfonyl group reacts with nucleophiles. Common reagents used in these reactions include nucleophilic agents such as amines and thiols. The major products formed from these reactions depend on the specific nucleophile used, but typically involve the replacement of the fluorosulfonyl group with the nucleophile .
Applications De Recherche Scientifique
LUF7746 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the adenosine A1 receptor and its interactions. In biology, LUF7746 is used to investigate cellular signaling pathways and receptor activation mechanisms. In medicine, the compound’s ability to modulate the adenosine A1 receptor makes it a potential candidate for therapeutic applications, such as treating cardiovascular diseases. Additionally, LUF7746’s unique properties make it useful in industrial applications, including the development of new pharmaceuticals and chemical probes .
Mécanisme D'action
The mechanism of action of LUF7746 involves its binding to the human adenosine A1 receptor. The electrophilic fluorosulfonyl moiety of LUF7746 forms a covalent bond with a specific amino acid residue (tyrosine 271) in the receptor. This covalent interaction leads to the partial activation of the receptor, resulting in downstream signaling events. The molecular targets and pathways involved in this process include the inhibition of adenylate cyclase and the modulation of cyclic adenosine monophosphate levels .
Comparaison Avec Des Composés Similaires
LUF7746 is unique compared to other similar compounds due to its covalent binding mechanism and partial agonist activity. Similar compounds include LUF7747, a non-reactive methylsulfonyl derivative used as a control probe in studies. Unlike LUF7746, LUF7747 does not form covalent bonds with the receptor and exhibits different binding kinetics. Other similar compounds include various adenosine receptor modulators, such as capadenoson and its derivatives, which also target the adenosine A1 receptor but differ in their binding properties and pharmacological profiles .
Propriétés
Formule moléculaire |
C24H18FN5O5S2 |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
4-[3-[6-amino-4-(1,3-benzodioxol-5-yl)-3,5-dicyanopyridin-2-yl]sulfanylpropylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C24H18FN5O5S2/c25-37(32,33)16-5-2-14(3-6-16)23(31)29-8-1-9-36-24-18(12-27)21(17(11-26)22(28)30-24)15-4-7-19-20(10-15)35-13-34-19/h2-7,10H,1,8-9,13H2,(H2,28,30)(H,29,31) |
Clé InChI |
ZDQUUOSIWXZJJE-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=NC(=C3C#N)SCCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)

![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)








![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)

